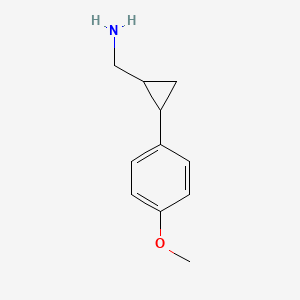

(2-(4-Methoxyphenyl)cyclopropyl)methanamine

Description

Its molecular formula is C₁₁H₁₅NO (molecular weight: ~177.24 g/mol). The compound features a cyclopropyl ring directly bonded to a methoxyphenyl group and an aminomethyl side chain. It is utilized as a building block in organic synthesis and pharmaceutical research, particularly in the development of functionally selective receptor modulators .

Key properties include:

Properties

IUPAC Name |

[2-(4-methoxyphenyl)cyclopropyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-10-4-2-8(3-5-10)11-6-9(11)7-12/h2-5,9,11H,6-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPKUTZLBDYTRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC2CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Methoxyphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method includes the reaction of 4-methoxyphenylacetonitrile with a cyclopropyl Grignard reagent, followed by reduction of the nitrile group to the corresponding amine . The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Methoxyphenyl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(2-(4-Methoxyphenyl)cyclopropyl)methanamine Applications

This compound is a chemical compound with a cyclopropyl group linked to a methanamine moiety and a methoxy-substituted phenyl ring. Information regarding its applications can be gleaned from its structural features and comparison with similar compounds.

Chemistry

In chemistry, (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methylbenzoate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and binding affinities due to its structural complexity.

Medicine

(Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methylbenzoate has demonstrated potential in anticancer activity, anti-inflammatory effects, and neuroprotective effects.

Anticancer Activity A study evaluated the anticancer efficacy of related cyclopropyl compounds in various cancer cell lines. The results indicated that these compounds could inhibit cell growth and induce apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects In vitro assays demonstrated that (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methylbenzoate significantly reduced the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent.

Neuroprotective Effects Research involving animal models of neurodegeneration highlighted the compound's ability to protect neuronal cells from oxidative stress, potentially through antioxidant mechanisms.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Comparative Analysis with Related Compounds

To understand the unique biological activity of (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methylbenzoate, it is useful to compare it with structurally similar compounds.

Table 1: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cyclopropylbenzamide | Cyclopropane ring, amide group | Anticancer properties |

| Methoxyphenylacetamide | Methoxy-substituted phenyl ring | Anti-inflammatory effects |

| Phenylmethylamine | Phenyl group attached to an amine | Neurotransmitter modulation |

| Benzoic acid derivatives | Various substitutions on benzoate | Antimicrobial activity |

Reactions

The reactivity of (2-(3-Fluoro-4-methoxyphenyl)cyclopropyl)methanamine can be attributed to its functional groups. Key reactions may include:

- Nucleophilic substitutions

- Electrophilic aromatic substitutions

- Cycloadditions

Mechanism of Action

The mechanism of action of (2-(4-Methoxyphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to certain targets, while the cyclopropyl group can influence the compound’s overall stability and reactivity . Detailed studies on its mechanism of action are still limited, and further research is needed to fully elucidate the pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Positional Isomerism :

- [1-(2-Methoxyphenyl)cyclopropyl]methanamine (): The methoxy group at the ortho position (2-methoxy) introduces steric hindrance and alters electronic effects compared to the para (4-methoxy) isomer. This impacts receptor binding; for example, ortho substituents may reduce affinity for planar binding pockets .

- [1-(5-Fluoro-2-methoxyphenyl)cyclopropyl]methanamine derivatives (): Fluorine at the 5-position enhances lipophilicity and metabolic stability.

Electron-Withdrawing Groups :

- 1-((1S,2S)-1-(2,4-Difluorophenyl)-2-(2-(5-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)phenoxy)cyclopropyl)methanamine (): The trifluoromethyl and difluorophenyl groups increase lipophilicity and resistance to oxidative metabolism. These features are critical for kinase inhibitors (e.g., ALK inhibitors), where prolonged target engagement is required .

Modifications to the Methanamine Side Chain

N-Substitution :

- N-(2-Methoxybenzyl) derivatives (e.g., (+)-40 and (+)-41 in ): Substituting the amine with aromatic groups (e.g., 2-methoxybenzyl) enhances serotonin receptor subtype selectivity. The benzyl group’s bulk and methoxy positioning fine-tune interactions with 5-HT2C over 5-HT2B receptors .

- N-(Quinolin-8-ylmethyl) analogs (e.g., 39 in ): Bulky heterocyclic substituents improve CNS penetration and receptor binding kinetics, as seen in neuroactive compounds .

Chirality :

- Enantiomers like (+)-26 and (–)-26 () demonstrate divergent receptor activities. The (1S,2S) configuration in (+)-26 shows higher 5-HT2C affinity, emphasizing the role of stereochemistry in pharmacological profiles .

Spectroscopic Data :

- 1H NMR : The 4-methoxyphenyl group in the target compound would show a singlet at δ ~3.8 ppm for the methoxy protons. Cyclopropyl protons resonate between δ 1.0–2.0 ppm, while the amine protons appear as a broad peak at δ ~1.5–2.5 ppm .

- HRMS: Confirmed molecular ion peaks (e.g., [M+H]+ at m/z 178.12 for C₁₁H₁₅NO) validate purity, as seen in analogs like 35 and 36 () .

Biological Activity

(2-(4-Methoxyphenyl)cyclopropyl)methanamine, a compound featuring a cyclopropyl ring and a methoxy-substituted phenyl group, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective agonist for serotonin receptors. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Structural Features:

- Cyclopropyl Ring: Enhances lipophilicity and may improve blood-brain barrier penetration.

- Methoxy Group: Influences receptor binding affinity and selectivity.

1. Serotonin Receptor Agonism

Research indicates that this compound acts as a selective agonist for the 5-HT2C serotonin receptor. This receptor is implicated in various neuropsychiatric disorders, making it a target for drug development.

- Potency: The compound exhibits significant potency with an EC50 value of approximately 23 nM at the 5-HT2C receptor, demonstrating its potential as a therapeutic agent in treating conditions like obesity and depression .

- Selectivity: It shows high selectivity over other serotonin receptors (5-HT2A and 5-HT2B), which is crucial for minimizing side effects associated with non-selective agonists .

The mechanism by which this compound exerts its biological effects involves:

- Gq Protein Coupling: The compound is characterized as a Gq-biased agonist, activating signaling pathways that promote intracellular calcium release .

- Functional Selectivity: It does not recruit β-arrestin, which may reduce desensitization and promote sustained receptor activation .

In Vitro Studies

In vitro assays have demonstrated that the compound maintains cell viability at concentrations up to 1000 μM without inducing cytotoxicity in BV2 microglial cells . This suggests a favorable safety profile for further development.

In Vivo Studies

Animal models have been employed to assess the behavioral effects of this compound:

- Antipsychotic Activity: In models of amphetamine-induced hyperactivity, this compound showed promise in reducing hyperactivity comparable to established antipsychotic medications .

- Potential for Treating Depression and Anxiety: Given its action on the serotonin system, this compound may also be explored for indications in mood disorders.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.